2-hydroxy-4-(phenylsulfonamido)benzoic acid
CAS No.: 1183229-23-3
Cat. No.: VC8213131
Molecular Formula: C13H11NO5S
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183229-23-3 |
|---|---|
| Molecular Formula | C13H11NO5S |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 4-(benzenesulfonamido)-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) |
| Standard InChI Key | NGAHQONRGRXZMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines two pharmacophoric motifs: a 2-hydroxybenzoic acid (salicylic acid) moiety and a benzenesulfonamide group. The salicylic acid component contributes hydrogen-bonding capabilities via its hydroxyl and carboxylic acid groups, while the sulfonamide linkage introduces polarity and potential enzyme-targeting properties. The canonical SMILES representation () highlights the spatial arrangement of these functional groups.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 293.30 g/mol | PubChem |
| IUPAC Name | 4-(benzenesulfonamido)-2-hydroxybenzoic acid | PubChem |
| InChI Key | NGAHQONRGRXZMN-UHFFFAOYSA-N | PubChem |
The presence of both acidic (carboxylic acid, ) and weakly acidic (phenolic hydroxyl, ) groups suggests pH-dependent solubility, with improved aqueous solubility at alkaline conditions.
Synthesis and Reactivity
Chemical Reactivity
The compound’s functional groups enable diverse reactions:
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Oxidation: The hydroxyl group may undergo oxidation to form a quinone structure, though this is speculative without experimental data.
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Esterification: The carboxylic acid can react with alcohols to form esters, potentially modifying bioavailability.
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Substitution: Electrophilic aromatic substitution at the hydroxybenzoic acid ring could introduce halogens or nitro groups.
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Salicylic Acid | Lacks sulfonamide group; simpler | |
| Sulfasalazine | Larger; includes azo linkage | |
| 4-Aminosalicylic Acid | Amino substituent instead of sulfonamide |
The sulfonamide group in 2-hydroxy-4-(phenylsulfonamido)benzoic acid enhances its potential for targeted protein interactions compared to simpler benzoic acids .
Challenges and Future Directions
The primary challenge lies in the scarcity of direct biological data for this compound. Future research should prioritize:
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Synthetic Optimization: Developing high-yield, scalable synthesis methods.
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In Vitro Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer activity.
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Structure-Activity Relationships: Modifying substituents to enhance potency or selectivity.
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